{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid
Description
Properties
IUPAC Name |
2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-14(17)8-20-9-3-4-12-10(6-9)11(7-21-12)15(18)13-2-1-5-19-13/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDYYZJQKQVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Hydroxyaryl Propargyl Alcohols
A common method involves treating o-hydroxyacetophenone derivatives with propargyl bromide under basic conditions, followed by cyclization using $$ \text{H}2\text{SO}4 $$ or $$ \text{BF}3\cdot\text{OEt}2 $$ (Table 1). For example:
$$
\text{o-Hydroxyacetophenone} + \text{Propargyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{Propargyl ether} \xrightarrow{\text{H}2\text{SO}4} \text{Benzofuran}
$$
Yield : 70–85% under optimized conditions.
Palladium-Catalyzed Cyclization
Palladium-catalyzed coupling of 2-iodophenols with terminal alkynes (e.g., Sonogashira reaction) generates benzofurans with superior regiocontrol:
$$
\text{2-Iodophenol} + \text{Terminal alkyne} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{Benzofuran}
$$
Advantages : Tolerance for electron-withdrawing groups and scalability.
Introduction of the Furan-2-ylcarbonyl Group
The furan-2-ylcarbonyl moiety at position 3 is installed via Friedel-Crafts acylation or cross-coupling reactions .
Friedel-Crafts Acylation
Using furan-2-carbonyl chloride and $$ \text{AlCl}3 $$, the acyl group is introduced regioselectively at position 3 (most electrophilic site):
$$
\text{Benzofuran} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{3-(Furan-2-ylcarbonyl)-1-benzofuran}
$$
Conditions : Dichloromethane (DCM), 0°C to room temperature, 2–4 hours.
Yield : 60–75% after purification.
Suzuki-Miyaura Coupling
Alternative approaches employ palladium-catalyzed coupling of benzofuran boronic esters with furan-2-carbonyl halides:
$$
\text{3-Bromo-1-benzofuran} + \text{Furan-2-boronic acid} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{3-(Furan-2-yl)-1-benzofuran}
$$
Limitation : Requires pre-functionalized benzofuran with a halogen at position 3.
Installation of the Acetic Acid Moiety
The acetic acid side chain is introduced via Williamson ether synthesis or Mitsunobu reaction .
Williamson Ether Synthesis
Reaction of 5-hydroxy-3-(furan-2-ylcarbonyl)-1-benzofuran with bromoacetic acid under basic conditions:
$$
\text{5-Hydroxy intermediate} + \text{BrCH}2\text{CO}2\text{H} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound}
$$
Optimization : Use of $$ \text{K}2\text{CO}3 $$ in dimethylformamide (DMF) at 80°C for 6 hours achieves 65–80% yield.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures efficient ether formation:
$$
\text{5-Hydroxy intermediate} + \text{HOCH}2\text{CO}2\text{H} \xrightarrow{\text{DEAD, PPh}_3} \text{Target compound}
$$
Advantage : Higher yields (85–90%) but requires anhydrous conditions.
Purification and Characterization
Chromatographic Purification
Spectroscopic Characterization
- $$ ^1\text{H NMR} $$ : Key signals include δ 7.85 (furan H-3), δ 6.75 (benzofuran H-4), and δ 4.65 (OCH$$_2$$CO).
- IR : Peaks at 1720 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C-O-C).
- MS (ESI) : m/z 287.1 [M+H]$$^+$$.
Alternative Synthetic Strategies
One-Pot Tandem Reactions
Combining cyclization and acylation in a single pot reduces steps:
$$
\text{o-Hydroxyacetophenone} \xrightarrow{\text{Propargyl bromide, H}2\text{SO}4} \text{Benzofuran} \xrightarrow{\text{Furan-2-carbonyl chloride}} \text{3-Acylated product}
$$
Efficiency : 50–60% overall yield due to intermediate instability.
Enzymatic Catalysis
Emerging methods use lipases or esterases for regioselective acylation, though yields remain modest (40–50%).
Challenges and Optimization Opportunities
- Regioselectivity : Competing acylation at positions 2 and 4 necessitates careful catalyst selection.
- Side Reactions : Over-alkylation during Williamson synthesis requires stoichiometric control.
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.
Chemical Reactions Analysis
Types of Reactions
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Hydrogenation can reduce the aromatic rings to form dihydrofuran or dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is often employed.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is a complex organic compound featuring furan and benzofuran moieties, known for their aromatic properties and presence in natural and synthetic compounds. The molecular formula of this compound is C15H10O6, with a molecular weight of 286.24 g/mol. Due to its unique structure, it is a candidate for pharmacological applications.
Chemical Properties and Structure
The compound features distinct aromatic properties because of the furan and benzofuran rings, enhancing its reactivity and stability. Key chemical properties include:
- IUPAC Name: 2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetic acid
- Molecular Formula: C15H10O6
- Molecular Weight: 286.24 g/mol
- CAS Number: 2061730-18-3
Chemical Reactions
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid can undergo various chemical reactions:
- Oxidation: The furan and benzofuran rings can be oxidized to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction: Hydrogenation can reduce the aromatic rings to form dihydrofuran or dihydrobenzofuran derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is often employed.
- Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used under controlled conditions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, including enzymes and receptors. The aromatic rings facilitate π-π stacking interactions and hydrogen bonding, which can modulate biological pathways.
Anticancer Properties
Mechanism of Action
The mechanism of action of {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The compound’s aromatic rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacological Implications
The pharmacological profile of benzofuran derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The furan-2-ylcarbonyl group in the target compound is electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups like ethylsulfanyl in 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid .
- Bioavailability : The oxyacetic acid moiety in the target compound likely improves water solubility, contrasting with lipophilic groups (e.g., alkylsulfinyl in GSK-3β inhibitors), which enhance blood-brain barrier permeability .
- Structural Rigidity: Crystallographic data for 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid reveals planar benzofuran systems, while the furanoyl group in the target compound may introduce torsional strain, affecting binding pocket compatibility .
Physicochemical Properties
| Property | {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic Acid | 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic Acid | GSK-3β Inhibitor Analogs (Oxadiazole) |
|---|---|---|---|
| logP (Predicted) | ~2.1 (moderate lipophilicity) | ~2.8 (higher lipophilicity) | ~3.5 (highly lipophilic) |
| Solubility | Moderate (due to oxyacetic acid) | Low (sulfanyl group) | Very low (alkyl chains) |
| Hydrogen Bond Acceptors | 5 | 3 | 4–5 |
Biological Activity
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is a complex organic compound with notable biological properties. Its unique structure, which incorporates both furan and benzofuran moieties, positions it as a candidate for various pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is CHO, with a molecular weight of 286.24 g/mol. The compound features distinct aromatic properties due to the presence of furan and benzofuran rings, which are known to enhance its reactivity and stability.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 286.24 g/mol |
| CAS Number | 2061730-18-3 |
The exact mechanism of action for {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid is not fully elucidated; however, it is believed to interact with various biological targets, including enzymes and receptors. The aromatic rings facilitate π-π stacking interactions and hydrogen bonding, which can modulate biological pathways.
Anticancer Properties
Research indicates that derivatives of benzofurans exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including leukemia cells. The structure–activity relationship (SAR) studies suggest that modifications on the benzofuran ring can enhance antiproliferative activity. Notably, compounds with halogen substitutions at specific positions demonstrated improved cytotoxicity, with IC values as low as 0.1 μM in some cases .
Antimicrobial Activity
Preliminary studies suggest that {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit antifungal and antibacterial activities, indicating potential for further exploration in this area .
Comparative Analysis
To contextualize the biological activity of {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid, it is useful to compare it with similar compounds:
| Compound | Biological Activity | IC (μM) |
|---|---|---|
| 2,5-Furandicarboxylic acid | Bioplastic precursor | N/A |
| Benzofuran | Anticancer and antimicrobial | Varies |
| Furfural | Precursor for various chemicals | N/A |
| {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid | Potential anticancer and antimicrobial | TBD |
Case Studies
A recent study evaluated the anticancer effects of several benzofuran derivatives, highlighting the importance of structural modifications in enhancing biological activity. The study found that specific substitutions significantly improved cytotoxicity against cancer cell lines compared to their parent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
